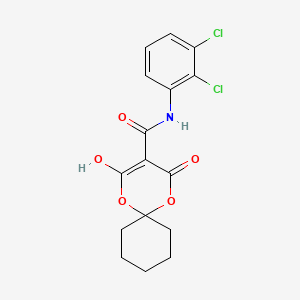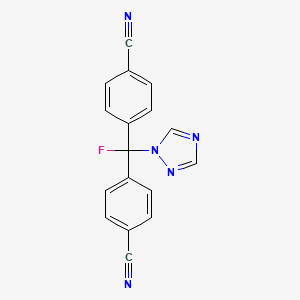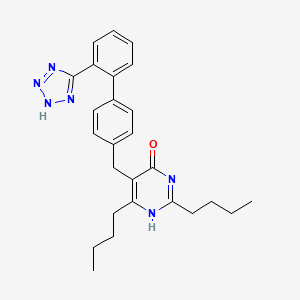
Carumonam
Vue d'ensemble
Description
Carumonam is a monobactam antibiotic . It is very resistant to beta-lactamases, which means that it is more difficult for bacteria to break down using β-lactamase enzymes .
Synthesis Analysis
The synthesis of Carumonam (AMA-1080) and a related compound has been achieved starting from (2R, 3R)-Epoxysuccinic Acid . In the course of the chemical modification of sulfazecin, several 4-carbamoyl-2-azetidinone-1-sulfonic acid derivatives were synthesized with the aim of improving the antibacterial activity .Molecular Structure Analysis
Carumonam has a molecular formula of C12H14N6O10S2 . It has a double-bond stereo and 2 of 2 defined stereocentres . The average mass is 466.404 Da and the monoisotopic mass is 466.021271 Da .Chemical Reactions Analysis
In the course of the chemical modification of sulfazecin, several 4-carbamoyl-2-azetidinone-1-sulfonic acid derivatives were synthesized with the aim of improving the antibacterial activity . Efficient synthetic pathways to prepare Carumonam in large quantities were developed based on (2R, 3R)-epoxysuccinic acid, an easily accessible fermentation product, as a starting chiral synthon .Physical And Chemical Properties Analysis
Carumonam has a molecular weight of 466.4 g/mol . It has a molecular formula of C12H14N6O10S2 .Applications De Recherche Scientifique
Antibacterial Activity Against Gram-Negative Bacilli
Carumonam exhibits potent bactericidal and bacteriolytic activities against aerobic Gram-negative bacilli. It has been compared with aztreonam, another antibiotic, and found to be strongly bactericidal against species of Enterobacteriaceae, although less effective against Pseudomonas aeruginosa . This makes it a valuable agent in treating infections caused by these bacteria.
Impact on Bacterial Morphology
The effect of Carumonam on bacterial morphology is significant. It induces filamentation in Gram-negative bacilli, which is a major morphological change. In certain bacteria like Escherichia coli and Serratia marcescens, prolonged exposure to Carumonam can lead to the formation of bacterial “ghosts,” which are empty cell envelopes .
Stability Against β-lactamase Enzymes
Carumonam is notable for its stability against common plasmid- and chromosomally-mediated β-lactamases. It is more stable than aztreonam when faced with the K-l β-lactamase of Klebsiella oxytoca, making it a robust option in environments where antibiotic resistance is a concern .
Inhibition of Richmond-Sykes Type Ia and Id β-lactamases
While Carumonam is a poor inhibitor of type III β-lactamases, it effectively inhibits Richmond-Sykes type Ia and Id enzymes. This selective inhibition can be leveraged in targeted antibacterial strategies .
Non-induction of β-lactamases
An important aspect of Carumonam’s profile is that it does not induce the production of β-lactamases in bacteria. This means that its use is less likely to contribute to the development of antibiotic resistance among bacterial populations .
Efficacy in Eradicating Systemic Salmonellosis
Carumonam has been studied for its efficacy in treating systemic salmonellosis in mice. This suggests potential applications in managing salmonella infections, which are a significant public health concern .
Safety and Hazards
When handling Carumonam, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
Carumonam is a sulfonated monocyclic β-Lactam Antibiotic . Its primary target is the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis . By inhibiting PBPs, Carumonam disrupts the bacterial cell wall, leading to bacterial death .
Mode of Action
Carumonam, like other β-lactam antibiotics, binds to PBPs and inhibits the final step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to cell wall weakening, causing the bacteria to lyse due to osmotic pressure .
Biochemical Pathways
It is known that carumonam interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interference leads to cell wall weakening and eventual bacterial cell lysis .
Pharmacokinetics
The pharmacokinetics of Carumonam have been studied in healthy subjects and patients with renal insufficiency . The drug follows a two-compartment model kinetics . The overall terminal elimination half-life is approximately 1.4 hours, the apparent volume of distribution at steady state is around 11.5 liters, and the total systemic clearance is about 118 ml/min . These parameters suggest that Carumonam is rapidly distributed and eliminated, which may influence its dosing regimen .
Result of Action
The primary result of Carumonam’s action is the death of susceptible bacteria. By inhibiting PBPs, Carumonam disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective against a range of Gram-negative bacteria .
Propriétés
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOJFJSJSIGLV-JNHMLNOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048312 | |
| Record name | Carumonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carumonam | |
CAS RN |
87638-04-8 | |
| Record name | Carumonam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carumonam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carumonam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carumonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARUMONAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of carumonam?
A1: Carumonam exerts its antibacterial activity by binding to penicillin-binding proteins (PBPs) in gram-negative bacteria. [, ] It exhibits a high affinity for PBP 3, which is involved in bacterial cell wall synthesis. [] By inhibiting PBP 3, carumonam disrupts peptidoglycan synthesis, leading to bacterial cell death. [, ]
Q2: What is the molecular formula and weight of carumonam?
A2: The molecular formula of carumonam sodium salt is C15H16N6O8S2Na2. Its molecular weight is 486.4 g/mol. []
Q3: Are there any spectroscopic data available for carumonam?
A3: While the provided abstracts do not delve into detailed spectroscopic characterization, a study investigating the degradation kinetics of carumonam utilized high-performance liquid chromatography (HPLC) for analysis. [] This suggests the use of UV detection for carumonam quantification. []
Q4: How is carumonam absorbed and distributed in the body?
A4: Carumonam, when administered intramuscularly or subcutaneously, demonstrates rapid absorption and achieves high concentrations in various tissues, including plasma, kidneys, liver, and lungs. [] This pharmacokinetic profile is comparable to that of aztreonam. []
Q5: What is the elimination half-life of carumonam?
A5: The elimination half-life of carumonam varies depending on the species and route of administration. In mice, the plasma half-life is approximately 0.24 hours following subcutaneous administration, whereas in dogs, it is around 1.10 hours after intramuscular administration. []
Q6: How is carumonam metabolized and excreted?
A6: Carumonam undergoes minimal metabolism. [] The primary route of excretion is through urine, with recoveries ranging from 52% in dogs to 73% in rabbits. [] A minor portion is also excreted in bile. [] The major metabolite detected is AMA-1294, resulting from beta-lactam ring hydrolysis. []
Q7: Does renal impairment affect carumonam pharmacokinetics?
A7: Yes, renal function significantly influences carumonam pharmacokinetics. Studies have shown that the elimination half-life of carumonam is prolonged in patients with renal impairment, necessitating dosage adjustments based on creatinine clearance. [, , ]
Q8: What is the spectrum of activity of carumonam?
A8: Carumonam displays potent in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae. [, , ] It exhibits limited activity against Streptococcus pneumoniae and is ineffective against Staphylococcus aureus and anaerobic bacteria. [, , ]
Q9: How does the activity of carumonam compare to other antibiotics?
A9: Carumonam generally demonstrates comparable or superior in vitro activity against Enterobacteriaceae when compared to aztreonam, cefoperazone, ceftazidime, and cefsulodin. [, , , ] Notably, carumonam exhibits greater efficacy against Klebsiella oxytoca compared to aztreonam. [, ] Against P. aeruginosa, carumonam exhibits similar activity to aztreonam and ceftazidime. []
Q10: Has carumonam been evaluated in animal models of infection?
A10: Yes, carumonam demonstrated efficacy in murine models of intraperitoneal infections, thigh infections, and kidney infections caused by Gram-negative bacteria. [] Its in vivo activity correlated well with in vitro MIC data. [] Notably, a synergistic effect was observed when carumonam was combined with gentamicin in a mouse model of urinary tract infection caused by P. aeruginosa. []
Q11: Are there any clinical studies evaluating the efficacy of carumonam?
A11: Yes, clinical trials have investigated the efficacy of carumonam in treating complicated and uncomplicated urinary tract infections. [, ] It showed comparable efficacy to ceftazidime in resolving these infections. [, ] Additionally, an open-label study demonstrated its effectiveness in treating Gram-negative sepsis. []
Q12: What are the mechanisms of resistance to carumonam?
A12: While carumonam demonstrates stability against many beta-lactamases, some isolates resistant to aztreonam and ceftazidime also exhibit resistance to carumonam. [] This suggests that mechanisms beyond beta-lactamase production, such as altered penicillin-binding protein expression or reduced permeability, might contribute to resistance.
Q13: What is the safety profile of carumonam?
A13: Carumonam is generally well-tolerated. [] Observed adverse effects in clinical trials were typically mild and transient, including phlebitis at the infusion site, gastrointestinal disturbances, and potential for nephrotoxicity, especially in patients with pre-existing renal impairment. [, , ]
Q14: Are there any ongoing research efforts to improve carumonam's efficacy or address resistance?
A14: While the provided abstracts do not explicitly mention ongoing research, future investigations could focus on elucidating resistance mechanisms beyond beta-lactamases and developing strategies to circumvent them. Further exploration of combination therapies, particularly those demonstrating synergy in preclinical models, could also be beneficial.
Q15: Are there any potential applications of carumonam beyond treating bacterial infections?
A15: Interestingly, research suggests that carumonam might possess immunomodulatory properties. It has been shown to enhance the reactivity of certain Escherichia coli strains with antisera and monoclonal antibodies by altering the bacterial cell surface. [, ] This finding hints at potential applications in diagnostics or vaccine development, but further investigation is needed.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)

![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)




![1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1668518.png)
![Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl](/img/structure/B1668520.png)
![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)

![1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-](/img/structure/B1668527.png)